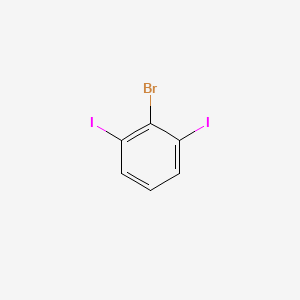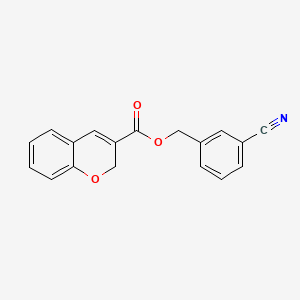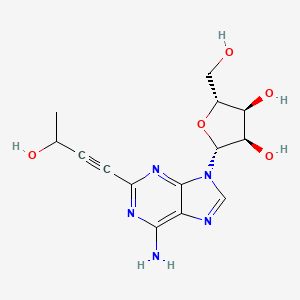![molecular formula C19H11N3O4 B12938591 4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide CAS No. 55447-62-6](/img/structure/B12938591.png)
4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide is a complex organic compound that features a naphthamide core with a formyl and hydroxy group, as well as an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide typically involves multi-step organic reactions. One common approach is to start with the naphthamide core and introduce the formyl and hydroxy groups through selective functionalization reactions. The imidazole moiety can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the formyl group would produce an alcohol.
Wissenschaftliche Forschungsanwendungen
4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which 4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide exerts its effects is largely dependent on its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active site of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formyl-3-hydroxy-2-naphthamide: Lacks the imidazole moiety, which may reduce its biological activity.
3-Hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide:
4-Formyl-2-naphthamide: Lacks both the hydroxy and imidazole groups, significantly altering its chemical properties.
Uniqueness
4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide is unique due to the presence of both the formyl and hydroxy groups, as well as the imidazole moiety
Eigenschaften
CAS-Nummer |
55447-62-6 |
|---|---|
Molekularformel |
C19H11N3O4 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
4-formyl-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H11N3O4/c23-9-14-12-4-2-1-3-10(12)7-13(17(14)24)18(25)20-11-5-6-15-16(8-11)22-19(26)21-15/h1-9,24H,(H,20,25) |
InChI-Schlüssel |
LWDURYVVHKKYDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=O)O)C(=O)NC3=CC4=NC(=O)N=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




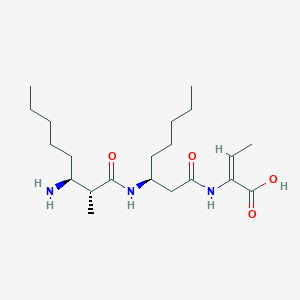
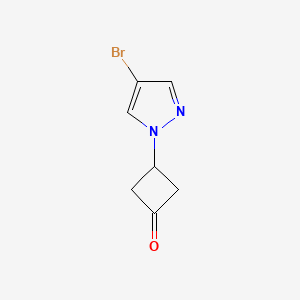

![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)
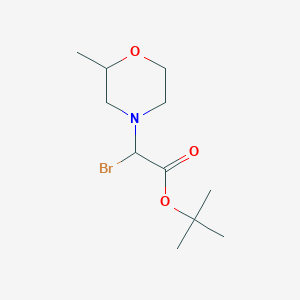
![(3AR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B12938551.png)
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
